rac-1,2-Dioctanoyl-3-Chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1,2-Dioctanoyl-3-Chloropropanediol is a lipid compound that consists of octanoic acid chains bound to 1-chloropropane. It is primarily used for research purposes and is known for its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,2-Dioctanoyl-3-Chloropropanediol typically involves the esterification of 1,2-propanediol with octanoic acid in the presence of a chlorinating agent. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. These methods are optimized for higher yields and purity, often involving advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
rac-1,2-Dioctanoyl-3-Chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chloride group in the compound acts as a good leaving group, making it susceptible to nucleophilic substitution reactions.
Esterification and Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of octanoic acid and 1,2-propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild conditions to prevent degradation of the ester bonds.
Major Products Formed
Scientific Research Applications
rac-1,2-Dioctanoyl-3-Chloropropanediol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of rac-1,2-Dioctanoyl-3-Chloropropanediol involves its interaction with various molecular targets and pathways. The compound’s ester bonds can be hydrolyzed, releasing octanoic acid and 1,2-propanediol, which can then participate in metabolic pathways. The chloride group can undergo substitution reactions, leading to the formation of new derivatives with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
rac-1,2-Didecanoyl-3-Chloropropanediol: Similar structure with decanoic acid chains instead of octanoic acid.
rac-1,2-Bis-palmitoyl-3-chloropropanediol: Contains palmitic acid chains, used in studies of lipid metabolism and contamination in edible oils.
rac-1-Palmitoyl-3-chloropropanediol: A monoester derivative with one palmitic acid chain.
Uniqueness
rac-1,2-Dioctanoyl-3-Chloropropanediol is unique due to its specific combination of octanoic acid chains and a chlorinated propanediol backbone. This structure imparts distinct chemical properties, making it valuable for specific research applications and as a model compound in various studies .
Properties
Molecular Formula |
C19H35ClO4 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(3-chloro-2-octanoyloxypropyl) octanoate |
InChI |
InChI=1S/C19H35ClO4/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI Key |
CNRKHTIXDIUCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.